

A Comparative Purity Analysis of Formamide-13C from Leading Suppliers

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Compound of Interest

Compound Name: Formamide-13C

Cat. No.: B1339986

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For researchers, scientists, and professionals in drug development, the isotopic and chemical purity of reagents is paramount. This guide provides a comprehensive comparison of **Formamide-13C** from three fictional but representative suppliers: Alpha Isotopes, Beta-Chem, and Gamma Scientific. The assessment is based on a rigorous set of analytical experiments designed to determine isotopic enrichment, chemical purity, and the presence of common impurities.

This guide presents detailed experimental methodologies and summarizes the quantitative data in clear, comparative tables. A logical workflow of the assessment process is also provided as a visual diagram.

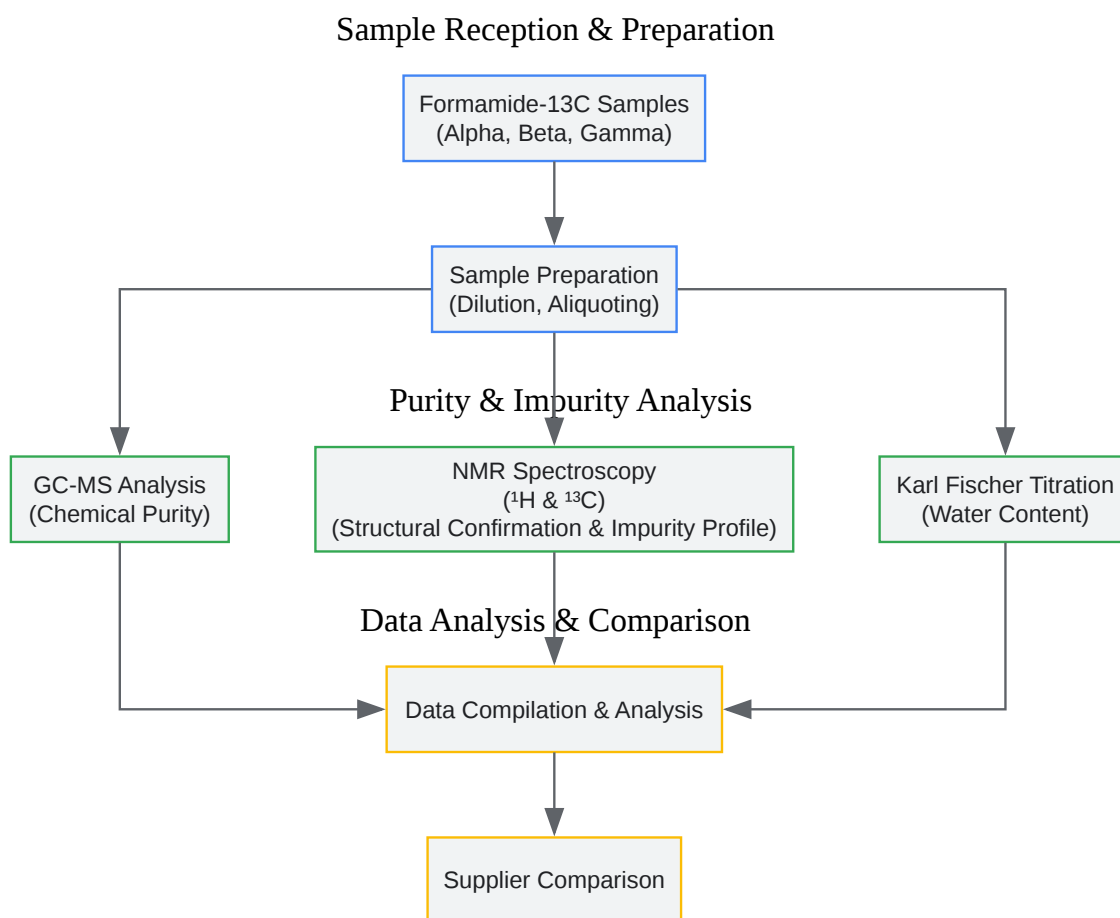
Summary of Purity Assessment

The overall purity of **Formamide-13C** from the three suppliers was evaluated based on isotopic enrichment (^{13}C atom %), chemical purity by Gas Chromatography-Mass Spectrometry (GC-MS), water content by Karl Fischer titration, and qualitative impurity profiling by Nuclear Magnetic Resonance (NMR) spectroscopy.

Parameter	Supplier Alpha	Supplier Beta	Supplier Gamma	Specification
Isotopic Purity (¹³ C atom %)	99.2%	99.5%	98.9%	≥ 99% [1] [2]
Chemical Purity (% by GC-MS)	99.8%	99.6%	99.1%	≥ 98% [1] [2] [3]
Water Content (ppm)	150	250	350	≤ 500 ppm
¹ H NMR	Conforms	Conforms	Minor unidentified peaks	Conforms to structure
¹³ C NMR	Conforms	Conforms	Conforms	Conforms to structure

Experimental Workflow

The following diagram illustrates the systematic process used to assess the purity of **Formamide-13C** samples from each supplier.



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Caption: Experimental workflow for the purity assessment of **Formamide-13C**.

Detailed Experimental Protocols

1. Isotopic Purity Determination by Mass Spectrometry

- Instrumentation: High-Resolution Mass Spectrometer.
- Method: Electron Impact (EI) ionization was used. Samples were introduced via a direct insertion probe. The mass-to-charge ratios of the molecular ions were measured to determine the relative abundance of the ^{13}C - and ^{12}C -containing formamide molecules.

- Data Analysis: Isotopic purity was calculated as the percentage of the ^{13}C -formamide ion peak area relative to the sum of the ^{13}C - and ^{12}C -formamide ion peak areas.

2. Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: Standard GC-MS system with a capillary column suitable for polar compounds.
- Sample Preparation: Samples were diluted 1:1000 in HPLC-grade acetonitrile.
- GC Conditions:
 - Injector Temperature: 250°C
 - Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Scan Range: m/z 30-300.
- Data Analysis: Purity was determined by calculating the area percentage of the main peak corresponding to **Formamide-13C** relative to the total area of all peaks in the chromatogram.

3. Water Content by Karl Fischer Titration

- Instrumentation: Volumetric Karl Fischer titrator.
- Method: A known amount of the **Formamide-13C** sample was injected into the titration cell containing a Karl Fischer reagent. The titrator automatically dispensed the titrant to the endpoint, and the water content was calculated based on the amount of titrant used.
- Reagent: Commercially available volumetric Karl Fischer reagent.

4. Structural Confirmation and Impurity Profiling by NMR Spectroscopy

- Instrumentation: 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- ¹H NMR:
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16.
 - Data Processing: Fourier transformation, phase correction, and baseline correction were applied. Spectra were referenced to the residual DMSO peak.
- ¹³C NMR:
 - Pulse Sequence: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024.
 - Data Processing: Fourier transformation, phase correction, and baseline correction were applied. Spectra were referenced to the DMSO-d₆ solvent peak.
- Data Analysis: The resulting spectra were analyzed for chemical shifts and the presence of any impurity peaks. Common potential impurities include residual solvents or related compounds like dimethylformamide.[\[4\]](#)[\[5\]](#)

Comparative Data Tables

Table 1: Isotopic Purity Data

Supplier	¹² C-Formamide (M+0) Peak Area	¹³ C-Formamide (M+1) Peak Area	Calculated ¹³ C atom %
Alpha Isotopes	8,000	992,000	99.2%
Beta-Chem	5,000	995,000	99.5%
Gamma Scientific	11,000	989,000	98.9%

Table 2: Chemical Purity by GC-MS

Supplier	Main Peak Area	Total Impurity Peak Area	Calculated Purity %
Alpha Isotopes	4,990,000	10,000	99.8%
Beta-Chem	4,980,000	20,000	99.6%
Gamma Scientific	4,955,000	45,000	99.1%

Table 3: Water Content by Karl Fischer Titration

Supplier	Sample Weight (g)	Titrant Volume (mL)	Water Content (ppm)
Alpha Isotopes	1.05	0.315	150
Beta-Chem	1.02	0.510	250
Gamma Scientific	1.08	0.756	350

Table 4: NMR Spectroscopy Results

Supplier	^1H NMR Observations	^{13}C NMR Observations
Alpha Isotopes	Spectrum consistent with Formamide- ^{13}C structure. No significant impurities detected.	Single peak at expected chemical shift.
Beta-Chem	Spectrum consistent with Formamide- ^{13}C structure. No significant impurities detected.	Single peak at expected chemical shift.
Gamma Scientific	Spectrum consistent with Formamide- ^{13}C structure. Minor peaks observed in the upfield region (<1% integration).	Single peak at expected chemical shift.

Conclusion

Based on the comprehensive analysis, all three suppliers provided **Formamide- ^{13}C** that met the general specifications for isotopic and chemical purity. Supplier Beta-Chem demonstrated the highest isotopic purity, while Supplier Alpha provided the material with the highest chemical purity and lowest water content. The sample from Supplier Gamma, while still within acceptable limits, showed slightly lower isotopic and chemical purity, along with a higher water content and the presence of minor unidentified impurities in the ^1H NMR spectrum.

For applications requiring the highest degree of isotopic enrichment, the product from Beta-Chem would be the preferred choice. For applications where absolute chemical purity and low water content are critical, Alpha Isotopes' product is recommended. The material from Gamma Scientific may be suitable for less sensitive applications where a lower cost might be a deciding factor.

This guide serves as a template for a systematic approach to qualifying and comparing critical reagents from different sources, ensuring the selection of the most appropriate material for specific research and development needs.

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